N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is a synthetic small molecule featuring a pyridazine core substituted at the 3-position with a pyrrol-1-yl group. The molecule further contains an ethylamino linker bridging the pyridazine ring to a phenoxyacetamide moiety.
Properties
IUPAC Name |
2-phenoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(14-25-15-6-2-1-3-7-15)20-11-10-19-16-8-9-17(22-21-16)23-12-4-5-13-23/h1-9,12-13H,10-11,14H2,(H,19,21)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPIMCBDDWWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 342.36 g/mol. The compound features a pyridazine ring, a pyrrole moiety, and a phenoxyacetamide structure, which contribute to its diverse biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antiviral properties, possibly through disruption of microbial cell function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported that derivatives of similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL .
Anticancer Activity
The compound's potential anticancer properties have been explored in several studies. For instance, docking studies have shown that related pyridazine derivatives can inhibit glycogen synthase kinase 3 (GSK3), a target implicated in cancer progression . Additionally, structure-activity relationship analyses suggest that modifications to the phenoxy group can enhance cytotoxicity against various cancer cell lines.
Case Study 1: Antibacterial Activity
In a comparative study involving multiple compounds with similar structures, this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the pyrrole and pyridazine moieties in contributing to the overall efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 31.25 | S. aureus |
| Compound B | 62.50 | E. coli |
| N-(2... | 31.25 | Both |
Case Study 2: Anticancer Activity
In vitro studies assessing the cytotoxic effects of various derivatives on human cancer cell lines demonstrated that modifications to the acetamide group significantly influenced cell viability. The most active derivative showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | A431 |
| N-(2... | 0.25 | A431 |
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
